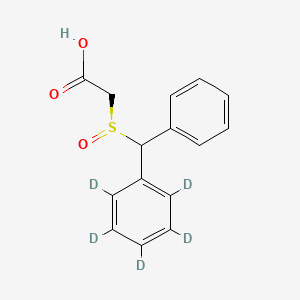

(S)-(+)-Modafinic acid-d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H14O3S |

|---|---|

分子量 |

279.37 g/mol |

IUPAC 名称 |

2-[(S)-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinyl]acetic acid |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,3D,4D,7D,8D/t15?,19- |

InChI 键 |

QARQPIWTMBRJFX-CBJIWLEWSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)[S@@](=O)CC(=O)O)[2H])[2H] |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Deuterium Labeling of Modafininil Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium (B1214612) labeling of modafinin's primary metabolites, modafinil (B37608) acid and modafinil sulfone. It is designed to serve as a core resource for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of modafinil. This guide details the synthesis of deuterated internal standards, analytical methodologies for metabolite quantification, and relevant pharmacokinetic data.

Introduction to Modafinil Metabolism and the Role of Deuterated Standards

Modafinil, a wakefulness-promoting agent, undergoes extensive metabolism in the liver, with less than 10% of the parent drug excreted unchanged in the urine.[1] The primary metabolic pathways involve amide hydrolysis to form modafinil acid and S-oxidation to yield modafinil sulfone.[2] Both major metabolites, modafinil acid and modafinil sulfone, are pharmacologically inactive.[3]

Accurate quantification of modafinil and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of stable isotope-labeled internal standards, particularly deuterated analogs, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Deuterated standards co-elute with the analyte of interest, compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results.

Metabolic Pathways of Modafinil

Modafinil is metabolized in the liver primarily through two pathways:

-

Amide Hydrolysis: This is the major metabolic route, where the amide group of modafinil is hydrolyzed to a carboxylic acid, forming modafinil acid (CRL-40467).

-

S-Oxidation: The sulfoxide (B87167) group of modafinil is oxidized to a sulfone group, resulting in the formation of modafinil sulfone (CRL-41056).

These metabolic transformations are illustrated in the signaling pathway diagram below.

Metabolic pathways of Modafinil.

Synthesis of Deuterated Modafinil and its Metabolites

The synthesis of deuterated internal standards is a critical step for accurate bioanalysis. While various synthetic routes for modafinil have been reported, this guide focuses on the introduction of deuterium labels.

Synthesis of Racemic Modafinil-d5

A common approach for synthesizing deuterated modafinil involves using a deuterated starting material. For modafinil-d5, where the five hydrogens on one of the phenyl rings are replaced with deuterium, d5-bromobenzene can be utilized in a multi-step synthesis. A general synthetic scheme is outlined below.

References

Pharmacokinetics of (S)-(+)-Modafinic acid-d5

An In-depth Technical Guide on the Pharmacokinetics of (S)-(+)-Modafinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil (B37608) is a widely prescribed wakefulness-promoting agent used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea. It is administered as a racemic mixture of two enantiomers, (R)-(-)-modafinil (armodafinil) and (S)-(+)-modafinil. The pharmacological activity of both enantiomers is similar, but their pharmacokinetic profiles differ significantly. The primary metabolite of modafinil is modafinil acid, which is pharmacologically inactive. This guide provides a detailed technical overview of the pharmacokinetics of the (S)-(+)-enantiomer of modafinil and its corresponding metabolite, (S)-(+)-modafinic acid.

It is important to note that "(S)-(+)-Modafinic acid-d5" is a deuterated form of (S)-(+)-modafinic acid. Deuterated compounds are frequently utilized as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of the non-deuterated analyte in biological matrices. While essential for research, the pharmacokinetic profile of the deuterated compound itself is not typically a subject of clinical investigation. Therefore, this document will focus on the pharmacokinetics of the non-deuterated (S)-(+)-modafinil and its metabolite, (S)-(+)-modafinic acid.

Pharmacokinetics of Modafinil Enantiomers

Modafinil is readily absorbed after oral administration, with peak plasma concentrations reached within 2 to 4 hours.[1][2] The pharmacokinetics of modafinil are stereospecific, with the (S)-enantiomer being eliminated approximately three times faster than the (R)-enantiomer.[3][4] This results in a longer elimination half-life for the racemate that is largely reflective of the longer-lived (R)-enantiomer, approximately 12 to 15 hours.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for racemic modafinil and its primary metabolite, modafinil acid.

Table 1: Pharmacokinetic Parameters of Racemic Modafinil in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [1][2] |

| Elimination Half-life (t½) | 12 - 15 hours | [1][2] |

| Apparent Volume of Distribution (Vd/F) | ~0.8 L/kg | [4][[“]] |

| Plasma Protein Binding | ~60% (mainly to albumin) | [6] |

| Apparent Plasma Clearance (CL/F) | ~50 mL/min | [4] |

Table 2: Pharmacokinetic Parameters of Modafinil Acid

| Parameter | Value | Reference |

| Typical Clearance (CL) | 4.94 L/h | [7] |

| Typical Volume of Distribution (Vd) | 2.73 L | [7] |

| Half-life (t½) | ~7 hours | [8] |

Metabolism and Elimination

The primary route of modafinil elimination is through hepatic metabolism, accounting for approximately 90% of the administered dose, with subsequent renal excretion of the metabolites.[2][9] Less than 10% of the dose is excreted as the unchanged drug.[2] The main metabolic pathway is hydrolytic deamidation to form the inactive metabolite, modafinil acid.[9][10] Other pathways include S-oxidation to form modafinil sulfone and aromatic ring hydroxylation, with a lesser contribution from cytochrome P450 (CYP) enzymes, primarily CYP3A4.[1][10]

Between 30% and 60% of a modafinil dose is converted to modafinil acid.[8] The apparent clearance of modafinil acid is significantly higher than that of the parent drug.[8]

Signaling Pathways and Metabolic Workflow

The metabolic conversion of modafinil to its primary inactive metabolite, modafinil acid, is a key step in its elimination.

Caption: Metabolic Pathway of (S)-(+)-Modafinil.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental protocol for a single-dose pharmacokinetic study of modafinil is outlined below.

Study Design

A common design is an open-label, single-center, single-dose, parallel-group study.[11] Healthy male and female volunteers are often recruited and may be grouped by age or other demographic factors.[11]

Dosing and Administration

Participants typically receive a single oral dose of modafinil, for example, 200 mg, after an overnight fast.[7][11]

Sample Collection

Blood and urine samples are collected at various time points before and after drug administration, often for up to 72 hours post-dose.[11] Plasma is separated from blood samples for analysis.

Bioanalytical Method

The concentrations of modafinil, its enantiomers, and its metabolites (modafinil acid and modafinil sulfone) in plasma and urine are determined using validated bioanalytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed.[6][12][13] For enantioselective analysis, chiral stationary phases are used in the HPLC system.[14][15]

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using noncompartmental methods.[11]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of modafinil.

Caption: Experimental Workflow for a Modafinil PK Study.

Conclusion

The pharmacokinetics of modafinil are characterized by rapid absorption and extensive metabolism, with a notable stereospecific difference in the elimination of its enantiomers. (S)-(+)-Modafinil is eliminated more rapidly than its (R)-counterpart, primarily through conversion to the inactive metabolite, (S)-(+)-modafinic acid. Understanding these pharmacokinetic properties is crucial for optimizing therapeutic regimens and for the design of future drug development studies. The use of deuterated standards like this compound is integral to the precise bioanalysis required for these pharmacokinetic assessments.

References

- 1. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Critical Review of Properties of Modafinil and Analytical, Bioanalytical Methods for its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A double-blind, placebo-controlled, ascending-dose evaluation of the pharmacokinetics and tolerability of modafinil tablets in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. mdpi.com [mdpi.com]

- 7. Population pharmacokinetics of modafinil acid and estimation of the metabolic conversion of modafinil into modafinil acid in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modafinil acid - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. scialert.net [scialert.net]

- 11. Open-label, single-dose pharmacokinetic study of modafinil tablets: influence of age and gender in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. modafinil.wiki [modafinil.wiki]

- 14. An enantioselective assay for (+/-)-modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(S)-(+)-Modafinic acid-d5 stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of (S)-(+)-Modafinic acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled form of (S)-(+)-Modafinic acid, a metabolite of modafinil (B37608). Deuterated compounds are of significant interest in pharmaceutical research, primarily for their use as internal standards in pharmacokinetic studies and for their potential to exhibit altered metabolic profiles due to the kinetic isotope effect. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, compiled from available data on analogous compounds and general principles of chemical stability.

Chemical Information

| Property | Value |

| Chemical Name | (S)-(+)-2-[(diphenylmethyl)sulfinyl]acetic acid-d5 |

| Molecular Formula | C₁₅H₉D₅O₃S |

| Molecular Weight | 279.37 g/mol |

| Appearance | Solid |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and stability of this compound. The following conditions are recommended based on supplier data sheets and general laboratory best practices for chemical reagents.

| Parameter | Recommendation | Citation |

| Long-Term Storage | Store at -20°C. | [1] |

| Shipping | Shipped at ambient temperature. | |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. | |

| Protection | Keep container tightly closed in a dry and well-ventilated place. Protect from moisture. | |

| Incompatibilities | Avoid strong bases and strong oxidizing agents. |

Stability Profile

While specific quantitative stability data for this compound is not publicly available, its stability can be inferred from forced degradation studies conducted on analogous compounds, such as Armodafinil (B1684309) (the (R)-enantiomer of modafinil), and the general principles of deuterated compound stability. Deuteration at non-exchangeable positions, as is typical for commercially available labeled compounds, is not expected to significantly alter the chemical stability profile but can affect metabolic stability.

Forced degradation studies on armodafinil indicate that the molecule is most susceptible to hydrolysis under alkaline and acidic conditions, while being relatively stable to oxidation, heat, and light.[2] The primary degradation product under hydrolytic conditions is the corresponding carboxylic acid, which in the case of armodafinil (an amide) would be modafinic acid. Since this compound is already the acid metabolite, its degradation would likely involve further breakdown of the molecule.

The table below presents illustrative stability data based on typical results from forced degradation studies of similar compounds. Note: This data is for illustrative purposes and may not represent the actual stability of this compound.

| Condition | Reagent | Time | Temperature | Degradation (%) |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Room Temperature | ~15-20% |

| Alkaline Hydrolysis | 0.01 N NaOH | 8 hours | Room Temperature | >20% |

| Oxidative | 3% H₂O₂ | 48 hours | Room Temperature | No significant degradation |

| Thermal | - | 48 hours | 100°C | No significant degradation |

| Photolytic | Direct Sunlight | 48 hours | Ambient | No significant degradation |

Experimental Protocols

The following are detailed methodologies for key experiments related to stability testing, based on International Council for Harmonisation (ICH) guidelines and published research on similar compounds.

Protocol 1: Long-Term and Accelerated Stability Testing (Based on ICH Q1A(R2))

This protocol outlines a general approach for assessing the stability of a drug substance like this compound under various environmental conditions.[3][4]

-

Sample Preparation: Use at least three primary batches of the drug substance. Package the samples in containers that simulate the proposed storage containers.

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Methods: Employ a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to detect changes in the identity, purity, and assay of the substance.

-

Evaluation: Analyze the data for any degradation trends. Establish a re-test period or shelf life based on the results.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions.[2][5]

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Store at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.01 N NaOH. Store at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 48 hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to direct sunlight for 48 hours. A control sample should be kept in the dark.

-

Analysis: Analyze all samples using a suitable stability-indicating method (e.g., HPLC, LC-MS/MS) to quantify the parent compound and identify any degradation products.

Visualizations

Metabolic Pathway of Modafinil

The primary metabolic pathway of modafinil involves hydrolysis to form modafinic acid.[6][7]

Caption: Metabolic conversion of Modafinil.

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies of a drug substance.

Caption: Workflow for drug substance stability testing.

References

An In-depth Technical Guide on the Biological Activity of (S)-(+)-Modafinic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the (S)-(+)-enantiomer of Modafinic acid, a primary metabolite of the wake-promoting agent Modafinil (B37608). While Modafinil is a clinically significant pharmaceutical for treating sleep disorders, its metabolites, including (S)-(+)-Modafinic acid, are generally considered pharmacologically inactive. This document collates available data on the synthesis, enantiomeric separation, and biological profile of (S)-(+)-Modafinic acid. It aims to serve as a crucial resource for researchers in pharmacology, medicinal chemistry, and drug metabolism, providing detailed experimental protocols and summarizing the current understanding of this compound.

Introduction

Modafinil, a racemic compound, is a widely prescribed central nervous system (CNS) stimulant used to treat narcolepsy, shift work sleep disorder, and obstructive sleep apnea[1]. Its pharmacological effects are primarily attributed to its action as a dopamine (B1211576) transporter (DAT) inhibitor[2]. The two enantiomers of Modafinil, (R)-(-)-Modafinil (Armodafinil) and (S)-(+)-Modafinil, exhibit different pharmacokinetic profiles, with the (S)-enantiomer being eliminated more rapidly[3]. Following administration, Modafinil is extensively metabolized in the liver, with the major metabolic pathway being hydrolysis to Modafinic acid[3][4]. This guide focuses specifically on the (S)-(+)-enantiomer of Modafinic acid, providing a detailed examination of its biological characteristics.

Biological Inactivity of Modafinil Metabolites

A significant body of research indicates that the primary metabolites of Modafinil, Modafinic acid and Modafinil sulfone, do not contribute to the wake-promoting effects of the parent drug[2][3]. While specific quantitative binding data for (S)-(+)-Modafinic acid at the dopamine transporter or other CNS receptors are not extensively reported in the literature, the consensus within the scientific community is that it is pharmacologically inactive[3]. The focus of pharmacological studies has remained on the parent enantiomers of Modafinil, which are the active moieties.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-(+)-Modafinic acid is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-[(S)-benzhydrylsulfinyl]acetic acid | [5] |

| Molecular Formula | C₁₅H₁₄O₃S | [5] |

| Molecular Weight | 274.33 g/mol | [6] |

| CAS Number | 112111-44-1 | [5] |

| Solubility | Soluble in Methanol, DMSO | [6] |

Synthesis and Enantiomeric Separation

The preparation of enantiomerically pure (S)-(+)-Modafinic acid can be achieved through asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

One approach to obtaining the (S)-enantiomer involves the enantioselective oxidation of the corresponding thioether, 2-(benzhydrylthio)acetic acid. A method utilizing the fungus Beauveria bassiana has been reported to achieve the (S)-sulfinyl carboxylic acid with high enantiomeric excess[7].

Chiral Resolution

A common method for separating the enantiomers of Modafinic acid is through the formation of diastereomeric salts with a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer can then be recovered by acid hydrolysis[1].

Experimental Protocols

Chiral Resolution of Racemic Modafinic Acid

Objective: To separate the (R)- and (S)-enantiomers of Modafinic acid via diastereomeric salt formation.

Materials:

-

Racemic Modafinic acid

-

(S)-(-)-α-Methylbenzylamine

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve racemic Modafinic acid in methanol.

-

Add an equimolar amount of (S)-(-)-α-methylbenzylamine to the solution.

-

Allow the solution to stand at a controlled temperature to facilitate the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

The mother liquor, enriched in the other diastereomer, can be processed separately.

-

To recover the free (S)-(+)-Modafinic acid, suspend the collected diastereomeric salt crystals in water and acidify with HCl until the pH is acidic.

-

The precipitated (S)-(+)-Modafinic acid is then collected by filtration, washed with water, and dried.

Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of Modafinic acid using chiral HPLC.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Chiral stationary phase column (e.g., Chirobiotic T, 250 × 4.6 mm, 5 µm)

-

UV detector

Chromatographic Conditions:

-

Mobile Phase: Methanol and Triethylamine (100/0.05, v/v)[8]

-

Flow Rate: 1.0 mL/min[8]

-

Detection Wavelength: 225 nm[8]

-

Column Temperature: Ambient

Enantiomeric Separation by Capillary Electrophoresis (CE)

Objective: To separate the enantiomers of Modafinil and its metabolites.

Instrumentation:

-

Capillary Electrophoresis system

-

Fused-silica capillary (e.g., 50 µm i.d., 56 cm total length)

-

Diode array detector

Electrophoretic Conditions:

-

Background Electrolyte (BGE): 25 mM H₃PO₄-1M Tris solution, pH 8.0, containing 30 mg/mL sulfated-β-cyclodextrin (S-β-CD)[9]

-

Applied Voltage: 18 kV[9]

-

Capillary Temperature: 25 °C[9]

-

Injection: Hydrostatic injection[9]

-

Detection Wavelength: 225 nm[10]

Visualizations

Metabolic Pathway of Modafinil

Chiral Resolution Workflow

Conclusion

(S)-(+)-Modafinic acid, a major metabolite of Modafinil, is considered to be pharmacologically inactive. While its parent compound has significant effects on the central nervous system, primarily through dopamine transporter inhibition, this activity is not retained following metabolic conversion to the acid form. This guide has provided a summary of the available information on (S)-(+)-Modafinic acid, including its synthesis, separation, and established lack of biological activity. The detailed experimental protocols for enantiomeric separation serve as a practical resource for researchers in the field. Further investigation into the potential for any subtle biological interactions of this metabolite, though unlikely to be significant, could provide a more complete understanding of the overall pharmacology of Modafinil.

References

- 1. EP2343275B1 - Crystalline form of the optical enantiomers of modafinil - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. modafinil.wiki [modafinil.wiki]

- 4. researchgate.net [researchgate.net]

- 5. (S)-(+)-Modafinic acid | C15H14O3S | CID 11623216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allmpus.com [allmpus.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Isotopic Purity of (S)-(+)-Modafinic acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of (S)-(+)-Modafinic acid-d5, a deuterated analog of a primary metabolite of Modafinil. This document outlines the significance of isotopic purity, methods for its determination, and presents representative data for this compound. It is intended to be a valuable resource for professionals in pharmaceutical research and development utilizing stable isotope-labeled internal standards for bioanalytical studies.

Introduction

This compound is the deuterium-labeled form of the S-enantiomer of Modafinic acid, the major metabolite of Modafinil. Due to its structural similarity and mass difference from the unlabeled counterpart, it is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic and metabolic studies of Modafinil. The accuracy and reliability of such studies are critically dependent on the chemical and isotopic purity of the internal standard. High isotopic purity ensures minimal interference from the unlabeled analyte and accurate quantification.

Data Presentation: Isotopic Purity and Chemical Properties

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium (B1214612) atoms. While a specific Certificate of Analysis for a commercial batch of this compound is not publicly available, the following table presents representative data based on typical specifications for such stable isotope-labeled compounds used in pharmaceutical research.

| Parameter | Specification/Value | Method of Analysis |

| Chemical Formula | C₁₅H₉D₅O₃S | - |

| Molecular Weight | 279.37 g/mol | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity (d₅) | ≥99 atom % D | Mass Spectrometry / NMR |

| Isotopic Distribution | d₀: <0.5%, d₁: <1%, d₂: <2%, d₃: <5%, d₄: <15% | Mass Spectrometry |

Note: The data presented in this table is illustrative and may not represent a specific commercial product. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound requires sophisticated analytical techniques. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a labeled compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS) is used.

-

Data Acquisition: The sample is infused directly or injected via the LC system. Mass spectra are acquired in full scan mode in the positive or negative ion mode, depending on the ionization efficiency of the analyte.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d₀ to d₅).

-

The intensity of each isotopic peak is measured.

-

A correction for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O, ³³S, ³⁴S) is applied to the measured intensities to isolate the contribution from deuterium labeling.

-

The isotopic purity is calculated as the percentage of the intensity of the d₅ peak relative to the sum of intensities of all isotopic peaks (d₀ to d₅).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination

Quantitative NMR (qNMR) can be used to assess the degree of deuteration at specific sites within the molecule.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard with a certified purity.

-

¹H NMR Analysis:

-

A ¹H NMR spectrum is acquired.

-

The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms deuteration.

-

The integral of any residual proton signals at the deuterated positions is compared to the integral of a non-deuterated proton signal within the molecule or the internal standard to calculate the percentage of deuteration.

-

-

²H NMR Analysis:

-

A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signals.

-

The presence of signals at the expected chemical shifts confirms the positions of deuteration.

-

Visualizations

Modafinil Signaling Pathway

The wakefulness-promoting effects of Modafinil, and by extension the relevance of studying its metabolism, are rooted in its complex interaction with various neurotransmitter systems in the brain. The following diagram illustrates the primary signaling pathways influenced by Modafinil.

Caption: Simplified signaling pathway of Modafinil's mechanism of action.

Experimental Workflow for Isotopic Purity Determination

The logical flow of experiments to determine the isotopic purity of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining isotopic purity.

Conclusion

The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative bioanalytical methods. This guide has provided an overview of the typical specifications for this compound and detailed the experimental protocols for the determination of its isotopic purity using mass spectrometry and NMR spectroscopy. The provided diagrams offer a visual representation of the complex signaling pathways of Modafinil and the analytical workflow for purity assessment. For accurate and reliable experimental results, it is imperative for researchers to consult the lot-specific Certificate of Analysis provided by the manufacturer of this compound.

(S)-(+)-Modafinic acid-d5 certificate of analysis

A Technical Guide to (S)-(+)-Modafinic acid-d5 Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is the deuterated form of the S-enantiomer of Modafinic acid. Modafinic acid is the primary and pharmacologically inactive metabolite of Modafinil (B37608), a wakefulness-promoting agent[1][2]. The incorporation of five deuterium (B1214612) atoms on one of the phenyl rings provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical studies, such as those using mass spectrometry[3][4].

The data presented in this guide are compiled from publicly available sources and are intended for reference. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| Chemical Name | 2-[(S)-(diphenylmethyl)sulfinyl]acetic acid-d5 | N/A |

| Synonyms | (S)-Modafinil EP Impurity A-d5, (S)-Modafinic Acid-d5 | [5][6] |

| Molecular Formula | C₁₅H₉D₅O₃S | [5][7] |

| Molecular Weight | 279.37 g/mol | [5][7] |

| CAS Number | 1185142-72-6 (Racemic d5 mixture) | [6][7] |

| Non-Labeled CAS | 112111-44-1 ((S)-(+)-Modafinic acid) | [7][8] |

| Appearance | White to Off-White Solid | Typical |

| Purity | ≥98% | Typical |

| Isotopic Enrichment | ≥99 atom % D | Typical |

Metabolism and Mechanism of Action

Modafinil undergoes extensive metabolism in the liver, with the primary pathway being amide hydrolysis to form modafinic acid. This conversion accounts for a significant portion of the administered dose[1][3][9]. The resulting acid metabolite is pharmacologically inactive and is more polar, facilitating its excretion from the body, primarily through urine[1][3].

The parent compound, modafinil, exerts its wakefulness-promoting effects primarily by acting as an atypical inhibitor of the dopamine (B1211576) transporter (DAT)[10][11][12]. By binding to DAT, modafinil blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations in various brain regions[11][12][13]. This action enhances dopaminergic signaling, which is crucial for maintaining alertness and wakefulness. Unlike traditional stimulants, modafinil's interaction with DAT is considered weak and produces its effects without causing significant euphoria, which contributes to a lower potential for abuse[10].

Metabolic pathway of (S)-Modafinil to its primary metabolite.

Modafinil inhibits the dopamine transporter (DAT).

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to quantify modafinil and its metabolites in biological matrices like plasma and urine. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the predominant technique.

General Analytical Workflow

The quantification of modafinic acid typically involves sample preparation, chromatographic separation, and mass spectrometric detection. This compound is added at the beginning of the sample preparation process to account for variability during extraction and analysis.

Typical bioanalytical workflow for modafinic acid quantification.

Example HPLC-MS/MS Method

The following protocol is a representative example compiled from various validated methods for the analysis of modafinil and its metabolites[2][14][15][16].

Table 2: Example HPLC-MS/MS Parameters

| Parameter | Description |

| Sample Extraction | Liquid-liquid extraction with a mixture of hexane (B92381) and dichloromethane, or solid-phase extraction (SPE)[14][15]. |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[17][18]. |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17][18][19]. |

| Mobile Phase | An isocratic or gradient mixture of an aqueous buffer (e.g., 2mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile)[15][16]. A common composition is a 35:65 ratio of methanol to buffer[15][17]. |

| Flow Rate | 0.7 - 1.0 mL/min[16][19]. |

| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) in positive ion mode[14][16]. |

| Monitoring Mode | Multiple Reaction Monitoring (MRM). |

| Example Transitions | Modafinil: m/z 274.2 → 229.0 Modafinil-d5 (IS): m/z 279.1 → 234.0[16]. Note: Transitions for modafinic acid and its d5 analogue would be determined via infusion and optimization. |

| UV Detection (for HPLC) | If using HPLC with UV detection, the wavelength is typically set around 220-235 nm[15][18][19]. |

This technical guide provides a summary of the properties, metabolic context, and analytical methodologies related to this compound. Researchers should consult specific product documentation and perform appropriate method validation for their applications.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. akjournals.com [akjournals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modafinil-d5 Acid | Axios Research [axios-research.com]

- 6. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (S)-(+)-Modafinic acid | C15H14O3S | CID 11623216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. clinicsearchonline.org [clinicsearchonline.org]

- 10. greendoor.org [greendoor.org]

- 11. What is the mechanism of Modafinil? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Frontiers | The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijpsr.com [ijpsr.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ijrpns.com [ijrpns.com]

In Vitro Metabolism of Modafininil to Modafinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Metabolic Pathway

The conversion of modafinil (B37608) to modafinic acid is an amide hydrolysis reaction.[1][2] In vitro studies have indicated that this process is not significantly mediated by the cytochrome P450 (CYP) enzyme system, which is responsible for the minor oxidative metabolites of modafinil.[1] Instead, the hydrolysis is attributed to esterase and/or amidase enzymes present in the liver.[3] The most prominent of these in the human liver is human carboxylesterase 1 (hCE1), a key enzyme in the metabolism of a wide range of xenobiotics.[4]

The reaction involves the cleavage of the amide bond in the modafinil molecule, resulting in the formation of modafinic acid and ammonia. This metabolic step significantly increases the polarity of the compound, facilitating its excretion.[3]

Caption: Enzymatic conversion of Modafinil to Modafinic Acid.

Quantitative Metabolic Data

A comprehensive review of published literature indicates that while the hydrolytic pathway is well-established as the primary route for modafinil metabolism, specific in vitro enzyme kinetic parameters (Km and Vmax) for the conversion to modafinic acid have not been reported. Such data is essential for quantitatively describing the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

The tables below are structured to present this data clearly once it becomes available through experimental determination.

Table 1: Enzyme Kinetic Parameters for Modafinil Hydrolysis (Hypothetical Data)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Recombinant Human Carboxylesterase 1 (hCE1) | Modafinil | Data not available | Data not available | Data not available |

| Human Liver Microsomes (HLM) | Modafinil | Data not available | Data not available | Data not available |

| Human Liver S9 Fraction | Modafinil | Data not available | Data not available | Data not available |

Experimental Protocols

To determine the kinetic parameters for the conversion of modafinil to modafinic acid, a standardized in vitro enzyme kinetics assay can be performed. The following protocol is a composite methodology based on established procedures for assessing carboxylesterase activity.[4][5]

Objective

To determine the Michaelis-Menten kinetic constants (Km and Vmax) for the formation of modafinic acid from modafinil using recombinant human carboxylesterase 1 (hCE1) and human liver subcellular fractions (microsomes or S9).

Materials and Reagents

-

Substrate: Modafinil

-

Metabolite Standard: Modafinic Acid

-

Internal Standard (IS): e.g., (Phenylthio)acetic acid or a stable isotope-labeled modafinil/modafinic acid

-

Enzyme Sources:

-

Recombinant human Carboxylesterase 1 (hCE1)

-

Pooled Human Liver Microsomes (HLM)

-

Pooled Human Liver S9 fraction

-

-

Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Organic Solvents: Acetonitrile (B52724), Methanol (HPLC or LC-MS grade)

-

Reaction Termination Solution: Ice-cold acetonitrile or methanol, possibly containing the internal standard.

-

Other: 96-well plates, incubation equipment (e.g., water bath or heating block at 37°C), centrifugation equipment, analytical column (e.g., C18 reversed-phase), HPLC or LC-MS/MS system.

Experimental Workflow

Caption: General workflow for an in vitro Modafinil metabolism experiment.

Detailed Procedure

-

Preliminary Determinations:

-

Enzyme Linearity: Determine the optimal protein concentration (for HLM or S9) and incubation time where the formation of modafinic acid is linear. This is done by incubating a fixed concentration of modafinil with varying protein concentrations and for different durations.

-

Metabolite Stability: Confirm that modafinic acid is stable under the incubation and sample processing conditions.

-

-

Kinetic Assay Incubation:

-

Prepare a series of modafinil dilutions in the incubation buffer to cover a range of concentrations (e.g., 0.5 µM to 500 µM). The concentration range should bracket the expected Km value.

-

In a 96-well plate, add the enzyme suspension (recombinant hCE1 or liver fraction) to the pre-warmed incubation buffer.

-

Pre-incubate the enzyme-buffer mixture at 37°C for approximately 5 minutes.

-

Initiate the reactions by adding the modafinil solutions to the wells.

-

Incubate at 37°C for the predetermined linear time (e.g., 15 minutes).

-

Terminate the reaction by adding a volume of ice-cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.

-

Include control incubations without substrate (to check for interfering peaks) and without enzyme (to check for non-enzymatic degradation).

-

-

Sample Processing and Analysis:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of modafinic acid formed.

-

Analytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, Tandem Mass Spectrometry (LC-MS/MS).

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is commonly used to separate modafinil and the more polar modafinic acid.

-

Detection:

-

UV: Detection wavelength around 225-235 nm.

-

MS/MS: Electrospray ionization (ESI) in positive ion mode is often used. Specific parent-to-product ion transitions (Multiple Reaction Monitoring - MRM) for modafinil, modafinic acid, and the internal standard should be optimized for maximum sensitivity.

-

Data Analysis

-

Construct a standard curve for modafinic acid to convert the analytical response (e.g., peak area ratio to IS) to concentration.

-

Calculate the rate of reaction (velocity) at each modafinil concentration, typically expressed as nmol of modafinic acid formed per minute per mg of protein.

-

Plot the reaction velocity against the substrate (modafinil) concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the Km and Vmax values.

V = (Vmax * [S]) / (Km + [S])

Where:

-

V = Reaction velocity

-

Vmax = Maximum reaction velocity

-

[S] = Substrate concentration

-

Km = Michaelis constant

-

Conclusion

The in vitro conversion of modafinil to modafinic acid via amide hydrolysis is its principal metabolic pathway. This reaction is primarily catalyzed by carboxylesterases, with hCE1 being the key enzyme in the human liver. While this pathway is qualitatively well-understood, a significant gap exists in the public domain regarding the quantitative kinetic parameters of this transformation. The experimental protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to determine these crucial values. Obtaining Km and Vmax for modafinil hydrolysis will enable more accurate predictions of its metabolic clearance, potential for drug-drug interactions involving carboxylesterases, and variability in patient populations.

References

- 1. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Modafinil acid - Wikipedia [en.wikipedia.org]

- 4. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of (S)-(+)-Modafinic Acid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-(+)-Modafinic acid, the primary active metabolite of Modafinil (B37608), in human plasma. The use of a stable isotope-labeled internal standard, (S)-(+)-Modafinic acid-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, allowing for high-throughput analysis.

Introduction

Modafinil is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1] It is metabolized in the liver primarily through amide hydrolysis to its major active metabolite, modafinic acid, and to a lesser extent, through oxidation by cytochrome P450 enzymes to the inactive modafinil sulfone.[2][3] Accurate quantification of modafinic acid is crucial for understanding the pharmacokinetics of modafinil and its clinical effects.

Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and instrument variability.[4] This application note describes a validated method using this compound as the internal standard for the precise and reliable quantification of (S)-(+)-Modafinic acid in human plasma.

Experimental

Materials and Reagents

-

(S)-(+)-Modafinic acid and this compound were of high purity (≥98%).

-

HPLC-grade acetonitrile (B52724), methanol, and formic acid were used.

-

Ultrapure water was generated by a Milli-Q system or equivalent.

-

Drug-free human plasma was used for the preparation of calibration standards and quality control samples.

Sample Preparation

A simple and efficient protein precipitation method was employed for sample extraction:

-

Allow all solutions and samples to thaw to room temperature.

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see chromatographic conditions).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a C18 analytical column with the following conditions:

| Parameter | Condition |

| Column | Ascentis® C18, 150 mm × 4.6 mm, 5 µm[5] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for separation from matrix components (e.g., 35% B) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 5 minutes |

Mass Spectrometry

Detection and quantification were performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The multiple reaction monitoring (MRM) mode was used for its high selectivity and sensitivity.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 1 |

Table 1: Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| (S)-(+)-Modafinic acid | 275.1 | 167.1 |

| This compound | 280.1 | 172.1 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of (S)-(+)-Modafinic acid in human plasma. The use of the deuterated internal standard, this compound, ensured the reliability of the results by compensating for any variations during the analytical process.

Method Validation

The method was validated according to established guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery. Representative quantitative data from similar assays for modafinil and its metabolites are summarized in Table 2.

Table 2: Summary of Representative Quantitative Performance Data

| Parameter | Result |

| Linearity Range | 10 - 10,000 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[6] |

| Limit of Detection (LOD) | 1 ng/mL[5] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Extraction Recovery | > 85% |

Visualizations

Caption: Metabolic pathway of Modafinil.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of (S)-(+)-Modafinic acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the accuracy and precision required for clinical and research applications. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of modafinil and its metabolites.

References

Quantitative Analysis of Modafinil in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Modafinil in human plasma using a stable isotope-labeled internal standard (Modafinil-d5). The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, this document summarizes the key validation parameters and provides a visualization of the experimental workflow.

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Its mechanism of action is not fully understood but is known to involve the inhibition of dopamine (B1211576) reuptake by binding to the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[1][2][3] Modafinil also influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[3][4] Accurate and reliable quantification of Modafinil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a deuterated internal standard (Modafinil-d5) is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of Modafinil in human plasma.

Materials and Reagents

-

Modafinil (analytical standard)

-

Modafinil-d5 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate

-

Glacial acetic acid

-

Water (deionized or Milli-Q)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Agilent® Bond Elut Plexa) or liquid-liquid extraction solvents.[5]

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[5][6]

Preparation of Stock and Working Solutions

-

Modafinil Stock Solution (1 mg/mL): Accurately weigh and dissolve Modafinil in 80% methanol.[7]

-

Modafinil-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Modafinil-d5 in 80% methanol.[7]

-

Working Solutions: Prepare serial dilutions of the Modafinil stock solution with 80% methanol to create calibration standards and quality control (QC) samples.[7] The IS working solution is typically prepared at a concentration of 5 ng/mL.[7]

Sample Preparation

Two common methods for plasma sample preparation are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

2.4.1. Solid Phase Extraction (SPE) Protocol [5]

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

To 400 µL of plasma, add 100 µL of the internal standard working solution and vortex.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.4.2. Liquid-Liquid Extraction (LLE) Protocol [6][7]

-

To 400 µL of plasma, add 100 µL of the internal standard working solution and vortex.[7]

-

Add 400 µL of methanol and centrifuge at 3000 rpm for 15-20 minutes at 5 °C.[7]

-

Transfer the supernatant (organic portion) to a clean tube.

-

Evaporate the organic portion to dryness using a lyophilizer or under a stream of nitrogen.[7]

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

2.5.1. Liquid Chromatography

-

Column: Phenomenex-C18 (50mm × 4mm, 5µm) or Ascentis® C18 (150mm x 4.6mm, 5µm).[5][6]

-

Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid (25:60:15 v/v/v) or methanol: 2mM ammonium acetate: glacial acetic acid (35:65:0.1% v/v/v).[5][6]

-

Injection Volume: 5-10 µL.[5]

-

Column Temperature: Ambient.

2.5.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5][6]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ion Spray Voltage: 5000 V.[7]

Quantitative Data

The following tables summarize the validation parameters from published methods for the quantitative analysis of Modafinil using a d5 internal standard.

Table 1: Method Validation Parameters

| Parameter | Method 1[6][7] | Method 2[5] |

| Matrix | Human Plasma | Human Plasma |

| Internal Standard | Modafinil-d5 | Modafinil-d5 |

| Linearity Range (ng/mL) | 2.0 - 600.0 | 30.8 - 8022.1 |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 2.0 | 30.8 |

| Intra-day Precision (%CV) | 1.54 - 7.18 | < 3.1 |

| Inter-day Precision (%CV) | 1.82 - 6.25 | < 3.1 |

| Intra-day Accuracy (%) | 98.56 - 102.80 | ± 3.3 |

| Inter-day Accuracy (%) | 97.62 - 102.76 | ± 3.3 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Modafinil quantification.

Simplified Modafinil Signaling Pathway

Caption: Simplified signaling pathway of Modafinil.

Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard provides a robust and reliable approach for the quantitative analysis of Modafinil in human plasma. The detailed protocol and summarized validation data offer a comprehensive resource for researchers in the fields of pharmacology, toxicology, and clinical drug development. The high sensitivity, specificity, and accuracy of this method make it well-suited for a variety of research and clinical applications.

References

Application Notes: (S)-(+)-Modafinic Acid-d5 in Pharmacokinetic Studies

(S)-(+)-Modafinic acid-d5 is the deuterium-labeled stable isotope of (S)-(+)-Modafinic acid, the primary and pharmacologically inactive metabolite of armodafinil (B1684309) ((R)-(-)-modafinil), and a major metabolite of racemic modafinil (B37608).[1][2] Its structural similarity and mass difference make it an ideal internal standard (IS) for the quantification of (S)-(+)-Modafinic acid in biological matrices during pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it co-elutes with the analyte, correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Pharmacokinetic studies are crucial in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Modafinil is a widely prescribed wakefulness-promoting agent used to treat narcolepsy and other sleep disorders.[3][4] It is metabolized in the liver primarily through amide hydrolysis to form modafinic acid, which accounts for 35% to 60% of the administered dose excreted in urine.[1][[“]] Given that modafinil is a racemic compound and its enantiomers exhibit stereospecific pharmacokinetics, with the d-enantiomer being eliminated three times faster than the l-enantiomer, it is often important to quantify the specific enantiomers and their metabolites.[1][6] this compound serves as an indispensable tool for accurately tracking the formation and elimination of the (S)-(+)-enantiomer of modafinic acid.

Key Applications:

-

Internal Standard for Bioanalytical Methods: Used as an internal standard in LC-MS/MS assays for the precise quantification of (S)-(+)-Modafinic acid in plasma, serum, and urine.

-

Pharmacokinetic Studies: Facilitates the determination of key pharmacokinetic parameters of armodafinil and modafinil, such as clearance, volume of distribution, and elimination half-life, by accurately measuring the formation and excretion of its major metabolite.[7][8]

-

Metabolism Studies: Enables investigation into the metabolic pathways of modafinil and armodafinil, including the influence of genetic polymorphisms or drug-drug interactions on metabolic rates.[7][8]

-

Therapeutic Drug Monitoring (TDM): Can be used in TDM to ensure therapeutic concentrations of modafinil are maintained and to assess patient compliance.

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose pharmacokinetic study in healthy volunteers.

1.1. Study Design:

-

An open-label, single-dose study is conducted with healthy adult volunteers.[1][8]

-

Subjects are administered a single oral dose of 200 mg modafinil after an overnight fast.[1][8]

-

Blood samples (approximately 5 mL) are collected in heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[1]

-

Plasma is separated by centrifugation and stored at -80°C until analysis.[9]

1.2. Bioanalytical Method:

-

Plasma samples are analyzed for concentrations of modafinil and modafinic acid using a validated LC-MS/MS method with this compound as the internal standard.

1.3. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are determined from the plasma concentration-time data using non-compartmental methods.[1] Key parameters include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Pharmacokinetic Study Workflow

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is for the extraction of modafinil and modafinic acid from human plasma.[10]

2.1. Materials:

-

C18 SPE cartridges

-

Human plasma samples

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

0.1% Formic acid in water

-

Acetonitrile

-

Nitrogen evaporator

-

Centrifuge

2.2. Protocol:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the this compound internal standard working solution. Vortex to mix.

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[10]

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

| Parameter | Value |

|---|---|

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm)[11] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 5 minutes |

| Flow Rate | 0.7 mL/min[11] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

3.2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Modafinil | 274.1 | 167.2 | 25 |

| (S)-(+)-Modafinic acid | 276.1 | 167.2 | 25 |

| This compound (IS) | 281.1 | 172.2 | 28 |

Data Presentation

Table 1: Pharmacokinetic Parameters of Modafinil and Modafinic Acid

| Parameter | Modafinil | Modafinic Acid |

| Cmax (ng/mL) | 4500 ± 850 | 1200 ± 250 |

| Tmax (hr) | 2.5 ± 0.8 | 6.0 ± 1.5 |

| AUC (0-t) (ng*hr/mL) | 65000 ± 12000 | 25000 ± 5000 |

| t1/2 (hr) | 13.5 ± 2.5 | 15.0 ± 3.0 |

| CL/F (L/hr) | 3.1 ± 0.6 | - |

| Vd/F (L) | 59.5 ± 10.5 | - |

Data are presented as mean ± standard deviation and are hypothetical examples based on published literature.[1][7][8]

Signaling Pathway

Modafinil's mechanism of action is not fully elucidated but is known to involve the modulation of several neurotransmitter systems. It primarily acts as a dopamine (B1211576) transporter (DAT) inhibitor, increasing extracellular dopamine levels. It also affects the norepinephrine, serotonin, histamine, and orexin (B13118510) systems, which contribute to its wakefulness-promoting effects.[3][12]

Proposed Signaling Pathway of Modafinil

References

- 1. Modafinil ( Provigil ) : pharmacokinetics [modafinil.wiki]

- 2. modafinil.wiki [modafinil.wiki]

- 3. elvbio.com [elvbio.com]

- 4. healthzine.org [healthzine.org]

- 5. consensus.app [consensus.app]

- 6. Chiral analysis of d- and l-modafinil in human serum: application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Population pharmacokinetics of modafinil acid and estimation of the metabolic conversion of modafinil into modafinil acid in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. High-performance liquid chromatographic determination of modafinil and its two metabolites in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative determination of armodafinil in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Adrafinil? [synapse.patsnap.com]

Method Development for the Quantification of Modafinil in Human Plasma using LC-MS/MS

Application Note and Protocol

This document provides a detailed methodology for the quantification of Modafinil in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Modafinil is a wake-promoting agent used to treat sleep disorders such as narcolepsy.[1] Accurate and reliable quantification of Modafinil in plasma is crucial for clinical and research purposes. Various analytical techniques have been employed for this purpose, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] However, LC-MS/MS has emerged as the preferred method due to its high sensitivity, selectivity, and throughput.[3] This application note details a validated LC-MS/MS method for the determination of Modafinil in human plasma.

Experimental

Materials and Reagents

-

Modafinil reference standard (99.89% purity)

-

Modafinil-d5 (internal standard, ISTD) (100.00% purity)[4]

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Ammonium acetate (B1210297) (AR grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (K3EDTA as anticoagulant)

Instrumentation

An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of Modafinil.

| Parameter | Condition |

| Column | Ascentis® C18 (150mm × 4.6mm, 5µm) or Phenomenex- C18 (50mm × 4mm) 5µ[4] |

| Mobile Phase | Methanol: 2mM Ammonium Acetate: Glacial Acetic Acid (35:65:0.1% v/v/v) or Acetonitrile: Methanol: 0.1% Formic Acid (25:60:15 v/v)[4] |

| Flow Rate | 1.0 mL/min or 0.7 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 3-5 minutes |

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM). The optimized precursor and product ions for Modafinil and the internal standard are provided below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Modafinil | 274.2 | 229.0[4] |

| Modafinil-d5 (ISTD) | 279.1 | 234.0[4] |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Modafinil and Modafinil-d5 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Modafinil stock solution with a 50:50 methanol-water mixture to create working solutions for calibration standards and QC samples.

-

Calibration Standards: Spike blank human plasma with the appropriate Modafinil working solutions to obtain calibration standards at concentrations ranging from 30.8 to 8022.1 ng/mL.

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is based on a commonly used and effective method for extracting Modafinil from plasma.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Modafinil: Internal Standard Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1][2] Therapeutic Drug Monitoring (TDM) of Modafinil is crucial to optimize therapeutic outcomes, minimize adverse effects, and ensure patient compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and accuracy.[3][4] A critical component of a robust LC-MS/MS bioanalytical method is the appropriate selection and use of an internal standard (IS).[3][5] An IS is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[5] This document provides detailed application notes on the selection of an internal standard for Modafinil TDM, along with experimental protocols.

Internal Standard Selection Criteria

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[3] There are two main types of internal standards used in LC-MS/MS analysis:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard.[3][5] SIL-IS are compounds where one or more atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] They have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar matrix effects.[5]

-

Structural Analogs: These are molecules with a close chemical structure to the analyte.[5][6] They are used when a SIL-IS is not available. The chosen analog should have similar extraction recovery, chromatographic retention, and ionization efficiency to the analyte.[5]

The following diagram illustrates the key considerations for internal standard selection:

Commonly Used Internal Standards for Modafinil Analysis

Several internal standards have been successfully employed for the quantification of Modafinil in biological matrices. The choice of IS can influence the performance of the assay.

| Internal Standard | Type | Rationale for Use | Reference |

| Modafinil-d5 | Stable Isotope-Labeled | Ideal choice, co-elutes with Modafinil, and corrects for matrix effects and procedural losses. | [7][8][9] |

| Armodafinil-d10 | Stable Isotope-Labeled | Suitable for Armodafinil (B1684309) (the R-enantiomer of Modafinil) analysis, with similar benefits to Modafinil-d5.[10][11] | |

| Midazolam | Structural Analog | Used as an alternative when a SIL-IS is not available.[12][13] | |

| Carbamazepine | Structural Analog | Another structural analog option for Modafinil analysis.[10] | |

| (Phenylthio)acetic acid | Structural Analog | Has been used in HPLC-UV methods and can be adapted for LC-MS/MS.[7][14] | |

| 3,3-diphenylpropylamine | Structural Analog | Employed in chiral analysis of Modafinil enantiomers.[15][16] |

Experimental Protocols

The following sections outline a typical workflow and specific protocols for the analysis of Modafinil in plasma using LC-MS/MS.

Experimental Workflow

The general workflow for Modafinil TDM involves sample preparation, LC separation, and MS/MS detection.

Sample Preparation Protocols

The goal of sample preparation is to extract Modafinil and the IS from the biological matrix while removing interfering substances.

Protocol 1: Protein Precipitation (PPT) [10][12]

-

To 50 µL of plasma sample, add 100 µL of acetonitrile (B52724) containing the internal standard (e.g., 20 ng/mL of Midazolam or a suitable concentration of Modafinil-d5).[12]

-

Vortex the mixture for 30 seconds to 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[12]

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [8]

-

To a known volume of plasma, add the internal standard solution.

-

Add an appropriate extraction solvent (e.g., ethyl acetate).

-

Vortex to mix and then centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE) [7][9]

-

Condition an appropriate SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol (B129727) followed by water.[9]

-

Load the plasma sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute Modafinil and the IS with a suitable elution solvent.

-

Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for Modafinil analysis.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Ascentis® C18 (150mm × 4.6mm, 5µm)[9] | Phenomenex- C18 (50mm × 4mm) 5µ[8] |

| Mobile Phase | Methanol: 2mM Ammonium Acetate: Glacial Acetic Acid (35:65:0.1% v/v/v)[9] | Acetonitrile: Methanol: 0.1% Formic Acid (25:60:15 v/v)[8] |

| Flow Rate | 1.0 mL/min[9] | 0.7 mL/min[8] |

| Injection Volume | 2 µL[12] | Not Specified |

| Column Temperature | Ambient | Not Specified |

Table 2: Mass Spectrometric Conditions

| Parameter | Modafinil | Modafinil-d5 | Armodafinil | Armodafinil-d10 |

| Ionization Mode | ESI Positive[9] | ESI Positive[8][9] | ESI Positive[10][11] | ESI Positive[10][11] |

| MRM Transition (m/z) | 274.2 -> 167.2[10] or 274.2 -> 229.0[8] | 279.1 -> 234.0[8] | 274.1 -> 167.2[10][11] | 284.4 -> 177.4[10][11] |

| Collision Energy | Analyte Dependent | Analyte Dependent | Analyte Dependent | Analyte Dependent |

| Cone Voltage | Analyte Dependent | Analyte Dependent | Analyte Dependent | Analyte Dependent |

Method Validation Parameters

A validated bioanalytical method ensures reliable and reproducible results. Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Example Data for Modafinil |

| Linearity (r²) | > 0.99 | 0.9989 over 50-10000 ng/mL[11] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 10 ng/mL[10], 30.8 ng/mL[9], 50 ng/mL[11] |

| Intra-day Precision (%RSD) | < 15% | < 3.1%[9], < 15%[13] |

| Inter-day Precision (%RSD) | < 15% | < 3.1%[9], < 15%[13] |

| Intra-day Accuracy (%) | 85-115% (80-120% for LLOQ) | ±3.3%[9], 86-108%[12], 98.56-102.80%[8] |

| Inter-day Accuracy (%) | 85-115% (80-120% for LLOQ) | ±3.3%[9], 90-103%[13], 97.62-102.76%[8] |

| Recovery (%) | Consistent, precise, and reproducible | > 91%[13], 70.6 ± 0.96% for Armodafinil[11] |

| Matrix Effect | Should not compromise precision and accuracy | 93-102%[13] |

| Stability | Stable under various storage conditions | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -20°C[12] |

Modafinil Signaling Pathway

Modafinil's mechanism of action is complex and not fully elucidated, but it is known to modulate several neurotransmitter systems.[17][18] It primarily acts as a dopamine (B1211576) reuptake inhibitor and also influences norepinephrine, serotonin, glutamate, and GABA levels.[17][18]

Conclusion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable LC-MS/MS method for the therapeutic drug monitoring of Modafinil. Stable isotope-labeled internal standards, such as Modafinil-d5, are the preferred choice. However, in their absence, carefully selected structural analogs can also yield acceptable results. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. Method validation should always be performed according to regulatory guidelines to ensure data quality and integrity.

References

- 1. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Modafinil - Wikipedia [en.wikipedia.org]